molecular formula C15H14N2O4 B8555598 2-(benzyloxy)-N-methyl-5-nitrobenzamide

2-(benzyloxy)-N-methyl-5-nitrobenzamide

Cat. No.: B8555598
M. Wt: 286.28 g/mol
InChI Key: QEMCHZGXFSKVLO-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-N-methyl-5-nitrobenzamide is a nitro-substituted benzamide derivative characterized by a benzyloxy group at the 2-position, an N-methylamide moiety, and a nitro group at the 5-position of the benzene ring. The benzyloxy group introduces steric bulk and lipophilicity, while the nitro group enhances electron-withdrawing effects, influencing reactivity and biological activity .

Properties

Molecular Formula

C15H14N2O4

Molecular Weight

286.28 g/mol

IUPAC Name

N-methyl-5-nitro-2-phenylmethoxybenzamide

InChI

InChI=1S/C15H14N2O4/c1-16-15(18)13-9-12(17(19)20)7-8-14(13)21-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,16,18)

InChI Key

QEMCHZGXFSKVLO-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])OCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Comparable Benzamides

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications References
2-Methylamino-5-nitrobenzoic acid Methylamino (2), Nitro (5) C8H8N2O4 196.16 Precursor for benzodiazepines
2-Hydroxy-5-nitro-N-phenylbenzamide Hydroxy (2), Nitro (5), Phenylamide C13H10N2O4 270.23 Benzoxazepine precursor
N-(1,3-Benzodioxol-5-yl)-2-chloro-5-nitrobenzamide Chloro (2), Nitro (5), Benzodioxolamide C14H9ClN2O5 320.68 Predicted high density (1.577 g/cm³)
2-Bromo-5-methoxy-N,N-dimethylbenzamide Bromo (2), Methoxy (5), N,N-dimethylamide C10H12BrNO2 258.11 LogP = 2.16; used in medicinal chemistry
2-Amino-5-chloro-N-methoxy-N-methylbenzamide Amino (2), Chloro (5), N-methoxy-N-methylamide C9H11ClN2O2 214.65 Potential bioactivity due to amino group

Substituent Effects on Reactivity and Bioactivity

  • Nitro Group: The nitro group at position 5 (common in ) enhances electron withdrawal, directing electrophilic substitution reactions and stabilizing intermediates in metal-catalyzed reactions . Compared to amino or methoxy groups (electron-donating), nitro-substituted benzamides are less nucleophilic but more thermally stable.
  • Benzyloxy vs. Hydroxy/Methoxy : The benzyloxy group in the target compound increases lipophilicity and steric hindrance compared to hydroxy () or methoxy () substituents. This may reduce solubility in aqueous media but improve membrane permeability in biological systems.
  • Amide Variations : N-Methylamide (target compound) vs. N-phenyl () or N,N-dimethyl () groups alter hydrogen-bonding capacity. N-Methylamide balances solubility and steric effects, whereas bulkier substituents (e.g., benzodioxol in ) may hinder crystallization.

Physical and Crystallographic Properties

  • Density and Solubility : The benzyloxy group likely increases density compared to hydroxy analogs (predicted 1.577 g/cm³ for ). Reduced aqueous solubility is expected due to lipophilicity.
  • Crystallography : Bulky substituents influence crystal packing. For instance, the orthorhombic crystal system in (Pbca space group) suggests tight packing, while benzyloxy may introduce disorder or alternative symmetry.

Preparation Methods

Direct Benzylation via Alkylation Reactions

The introduction of the benzyloxy group to the aromatic ring is typically achieved through nucleophilic substitution or Mitsunobu reactions. In one approach, 2-hydroxy-5-nitrobenzoic acid is treated with benzyl chloride in the presence of potassium carbonate (K₂CO₃) as a base and dimethylformamide (DMF) as the solvent. This method, adapted from salmeterol intermediate synthesis, proceeds at 80°C for 5 hours, yielding 2-(benzyloxy)-5-nitrobenzoic acid with 85–90% efficiency. Alternatively, benzyl bromide may be employed under similar conditions, though it requires longer reaction times (8–12 hours).

Catalytic and Solvent Considerations

Phase-transfer catalysts such as potassium iodide (KI) enhance reaction rates by facilitating the solubility of inorganic bases in organic solvents. Polar aprotic solvents like DMF or acetone are preferred due to their ability to stabilize the transition state during benzylation. For instance, methylparaben derivatives have been benzylated in acetone at 65°C with K₂CO₃, achieving conversions >95%.

Amide Bond Formation with Methylamine

Carbodiimide-Mediated Coupling

Activation of 2-(benzyloxy)-5-nitrobenzoic acid is critical for amide synthesis. Ethylcarbodiimide hydrochloride (EDCI) and N,N-carbonyldiimidazole (CDI) are widely used activating agents. In a representative procedure, the carboxylic acid (10 mmol) is treated with EDCI (15 mmol) in dichloromethane (CH₂Cl₂) for 20 minutes, followed by the addition of methylamine hydrochloride (10 mmol). The reaction proceeds at room temperature for 12 hours, yielding the crude amide with 70–75% efficiency.

Alternative Activation Methods

Thionyl chloride (SOCl₂) converts the acid to its corresponding acyl chloride, which reacts exothermically with methylamine in tetrahydrofuran (THF). This method, while faster (2–3 hours), requires stringent moisture control and yields slightly lower purity (∼85%) compared to EDCI-mediated coupling.

Sequential Benzylation-Amidation vs. Amidation-Benzylation

Benzylation First Approach

Prioritizing benzylation before amidation minimizes side reactions. For example, 2-hydroxy-5-nitrobenzoic acid is first benzylated to 2-(benzyloxy)-5-nitrobenzoic acid, which is then coupled with methylamine using CDI in THF. This sequence achieves an overall yield of 78% and >99% purity after silica gel chromatography.

Amidation First Pathway

Direct amidation of 2-hydroxy-5-nitrobenzoic acid with methylamine, followed by benzylation, is less efficient. The phenolic -OH group in the intermediate amide exhibits reduced nucleophilicity, necessitating harsher benzylation conditions (e.g., benzyl bromide, 100°C), which degrade the amide bond, resulting in ≤60% yields.

Purification and Analytical Characterization

Column Chromatography

Silica gel chromatography with ethyl acetate/cyclohexane (1:2 to 1:4 gradients) effectively removes unreacted starting materials and byproducts. For 2-(benzyloxy)-N-methyl-5-nitrobenzamide, elution with ethyl acetate:petroleum ether (1:12) yields a pure product as a yellow solid.

Recrystallization Techniques

Recrystallization from ethanol/water mixtures (3:1 v/v) enhances crystalline purity. The compound exhibits a melting point of 150–152°C, consistent with literature values for nitrobenzamides.

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆) : δ 8.80 (t, J = 5.6 Hz, 1H, NH), 7.72 (s, 1H, Ar-H), 7.49–7.35 (m, 5H, benzyl), 5.25 (s, 2H, OCH₂Ph), 3.93 (s, 3H, N-CH₃).

  • MS (ESI) : m/z 315.1 [M+H]⁺, confirming molecular weight.

Scale-Up Considerations and Industrial Relevance

Solvent Recovery Systems

Large-scale syntheses employ DMF recovery via distillation under reduced pressure (60°C, 15 mmHg), reducing costs by 40% compared to single-use protocols.

Green Chemistry Alternatives

Recent advances explore mechanochemical benzylation using ball milling with K₂CO₃ and catalytic KI, eliminating solvent use. Preliminary data show 80% yield within 2 hours, though purity remains lower (92%) .

Q & A

Q. What are the standard synthetic routes for preparing 2-(benzyloxy)-N-methyl-5-nitrobenzamide, and how do reaction conditions influence yield?

The synthesis typically involves sequential functionalization of the benzamide core. A common route starts with nitration of 2-(benzyloxy)benzoic acid at the 5-position, followed by activation (e.g., via thionyl chloride) and coupling with methylamine. Key variables include:

  • Nitration conditions : Use of mixed HNO₃/H₂SO₄ at 0–5°C to minimize over-nitration .
  • Coupling reagents : DCC (dicyclohexylcarbodiimide) or HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) for amide bond formation, with yields improving in anhydrous DMF under nitrogen .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) achieves >95% purity.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • ¹H/¹³C NMR : Diagnostic signals include the benzyloxy group (δ ~4.8–5.2 ppm for CH₂, aromatic protons split into distinct multiplets) and the nitro group’s deshielding effect on adjacent carbons .
  • HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 317) and purity (>98%) .
  • FT-IR : Stretching vibrations for nitro (1520–1350 cm⁻¹) and amide (1650–1680 cm⁻¹) groups validate functionalization .

Q. How does the solubility profile of this compound impact experimental design?

The compound is sparingly soluble in water but dissolves well in polar aprotic solvents (DMF, DMSO) and moderately in ethanol. For biological assays:

  • Prepare stock solutions in DMSO (10 mM) and dilute in buffer (≤1% DMSO final) to avoid cytotoxicity .
  • For kinetic studies, pre-warm solvents to 37°C to prevent precipitation .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., IC₅₀ variability) for this compound be resolved?

Discrepancies often arise from assay conditions. Mitigation strategies include:

  • Standardized cell lines : Use authenticated lines (e.g., HEK293 for kinase assays) with controlled passage numbers .
  • Control normalization : Include reference inhibitors (e.g., staurosporine for kinase inhibition) and account for solvent effects .
  • Dose-response validation : Perform triplicate runs across independent labs, using orthogonal methods (e.g., fluorescence vs. luminescence readouts) .

Q. What strategies optimize the nitro group’s reactivity in structure-activity relationship (SAR) studies?

  • Reduction to amine : Catalytic hydrogenation (Pd/C, H₂) converts the nitro to an amine, enabling further derivatization (e.g., acylations) .
  • Electrophilic substitution : Nitro-directed halogenation (e.g., bromine in acetic acid) introduces halogens at the 4-position for SAR diversification .
  • Bioisosteric replacement : Replace nitro with cyano or trifluoromethyl groups to modulate electron-withdrawing effects and metabolic stability .

Q. How can computational modeling guide the design of this compound derivatives with enhanced target binding?

  • Docking studies : Use AutoDock Vina or Schrödinger to predict interactions with target proteins (e.g., kinases). Focus on hydrogen bonding with the amide carbonyl and π-π stacking with the benzyloxy group .
  • MD simulations : Assess binding stability over 100-ns trajectories (AMBER force field) to prioritize derivatives with low RMSD (<2 Å) .
  • ADMET prediction : SwissADME or ADMETlab2.0 evaluates logP, CYP inhibition, and bioavailability to filter candidates .

Methodological Notes

  • Contradictory solubility data : If DMSO solubility varies between lots, verify via ¹H NMR in DMSO-d₆ (broadening = impurities) and use sonication (30 min) to ensure homogeneity .
  • Synthetic optimization : For scale-up (>10 g), replace column chromatography with pH-controlled crystallization (adjust to pH 4–5 using HCl) .
  • Analytical validation : Cross-check HPLC purity with ¹³C NMR quantitative integration (relaxation delay ≥5×T₁) to detect low-level impurities .

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